![molecular formula C10H16N2O2 B12311779 N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B12311779.png)
N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.24624 g/mol . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The furan ring is substituted with a methyl group at the 5-position and a methylaminoethyl group at the 2-position, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide typically involves the reaction of 5-methylfurfural with an amine, followed by acylation. The general synthetic route can be summarized as follows:
Formation of the Intermediate: 5-methylfurfural is reacted with an amine (e.g., ethylenediamine) under acidic or basic conditions to form the intermediate N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)amine.
Acylation: The intermediate is then acylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure efficient reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide can be compared with other similar compounds, such as:
N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
These similar compounds may exhibit different chemical and biological properties due to variations in their functional groups.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-[2-[(5-methylfuran-2-yl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C10H16N2O2/c1-8-3-4-10(14-8)7-11-5-6-12-9(2)13/h3-4,11H,5-7H2,1-2H3,(H,12,13) |
InChI Key |
RYJQAAGDSMFUGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNCCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


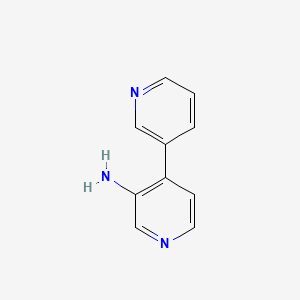
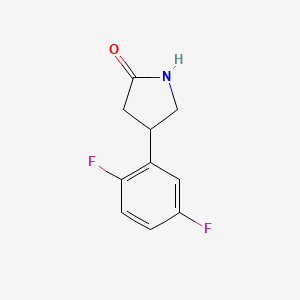

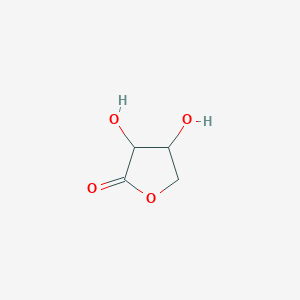
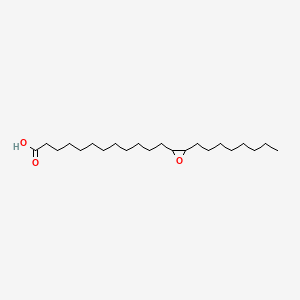

![[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid](/img/structure/B12311730.png)
![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid](/img/structure/B12311741.png)
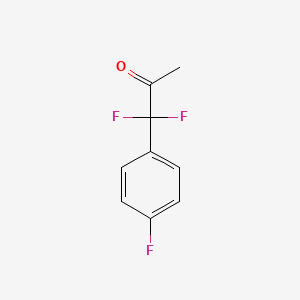

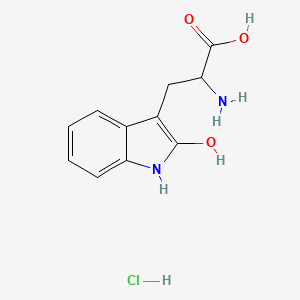
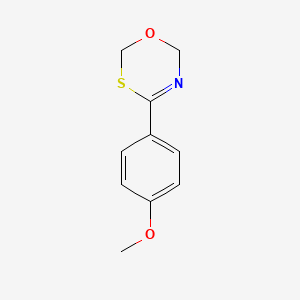
![2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B12311761.png)
![2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B12311774.png)
